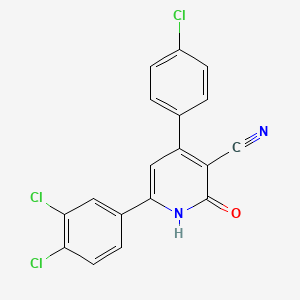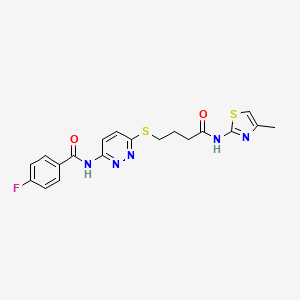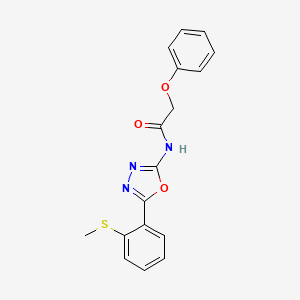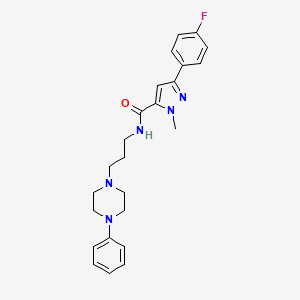![molecular formula C26H21F3N2O2S B2895628 3'-(3,5-Dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 893786-37-3](/img/structure/B2895628.png)
3'-(3,5-Dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione typically involves multiple steps, including the formation of the spiro-indoline core and subsequent functionalization. One common approach is the Pd-catalyzed regioselective intramolecular direct arylation of indolecarboxamides . This method allows for the precise formation of the spiro-indoline structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-oxindoles]: These compounds share the spiro-indoline core but differ in their substituents and functional groups.
Spiro[indoline-2,3’-hydropyridazine]: This compound features a similar spiro structure but with a hydropyridazine ring instead of a thiazolidine ring.
Uniqueness
3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of trifluoromethyl and dimethylphenyl groups enhances its stability and potential reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O2S/c1-16-10-17(2)12-20(11-16)31-23(32)15-34-25(31)21-8-3-4-9-22(21)30(24(25)33)14-18-6-5-7-19(13-18)26(27,28)29/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKKBWBSUTHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2895545.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)
![7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2895554.png)


![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)



